N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
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Overview
Description
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a benzofuran core linked to a pyrazole ring, which is further connected to a tetrahydropyran moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Pyrazole Ring Formation: The pyrazole ring is often constructed via condensation reactions between hydrazines and 1,3-diketones.
Linking the Tetrahydropyran Moiety: The tetrahydropyran group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzofuran or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide
- 7-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Uniqueness
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core, pyrazole ring, and tetrahydropyran moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(17-9-14-3-1-2-4-16(14)24-17)20-15-10-19-21(12-15)11-13-5-7-23-8-6-13/h1-4,9-10,12-13H,5-8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAISAXWCAVEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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